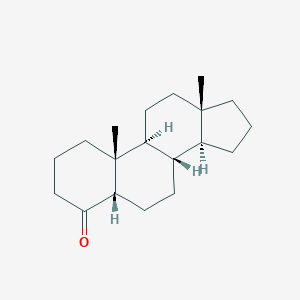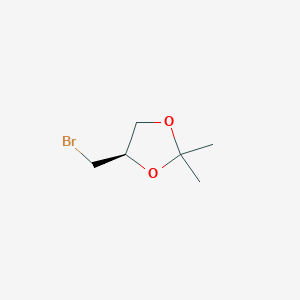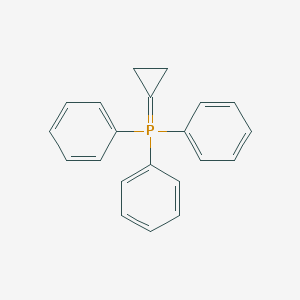
Sulfato de bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-ilo)
Descripción general
Descripción
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate, also known as digallium trisulfate, is a chemical compound with the formula Ga₂(SO₄)₃. It is a white solid that is slightly soluble in water and is primarily used in various industrial and scientific applications. Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate is known for its unique properties, such as its ability to form hydrates and its structural similarity to other metal sulfates like iron(III) sulfate .
Aplicaciones Científicas De Investigación
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other gallium compounds.
Biology and Medicine: Gallium compounds, including gallium sulfate, have shown potential in treating cancer-related hypercalcemia, non-Hodgkin’s lymphoma, and certain bacterial infections due to their ability to mimic iron and disrupt microbial metabolism
Mecanismo De Acción
Target of Action
The primary targets of Gallium(III) compounds are iron-dependent processes in cells . Gallium(III) has a strong binding affinity for ATP , and it can substitute for iron, disrupting iron-dependent processes .
Mode of Action
Gallium(III) complexes interact with their targets by substituting for iron in iron-dependent processes . This substitution disrupts the normal functioning of these processes, leading to various downstream effects .
Biochemical Pathways
Gallium(III) affects several biochemical pathways. It inhibits iron-containing enzymes, including ribonucleotide reductase and catalase, increasing oxidant sensitivity . Gallium(III) complexes also regulate the expression of cell cycle-associated proteins, promoting cell cycle arrest .
Pharmacokinetics
The pharmacokinetics of Gallium(III) compounds are influenced by their interaction with transferrin, which facilitates their entry into cells . The bioavailability of gallium(iii) can be limited, and strategies to increase it are being explored .
Result of Action
The action of Gallium(III) compounds leads to several molecular and cellular effects. They promote cell cycle arrest, regulate the expression of cell cycle-associated proteins, and increase oxidant sensitivity . These effects can lead to apoptosis and have antitumor and antimicrobial activities .
Action Environment
The action, efficacy, and stability of Gallium(III) compounds can be influenced by environmental factors. For instance, their antibacterial activity is enhanced in iron-limiting conditions . The development of resistance to Gallium(III) is also relatively low, suggesting that it could be a promising strategy for combating drug resistance .
Métodos De Preparación
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate can be synthesized through several methods:
Reaction of Gallium Metal with Sulfuric Acid: Gallium metal dissolves in sulfuric acid to form solutions containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions.
Reaction of Hydroxygallium Diacetate with Sulfuric Acid: This method involves mixing hydroxygallium diacetate and sulfuric acid at 90°C for two days, producing the octadecahydrate.
Industrial Production: Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate can also be prepared from electrolysis waste liquid obtained during gallium metal production.
Análisis De Reacciones Químicas
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate undergoes various chemical reactions, including:
Decomposition: When heated above 680°C, gallium sulfate decomposes to form sulfur trioxide and gallium(III) oxide.
Precipitation: A solution of gallium sulfate in water mixed with zinc sulfate can precipitate zinc gallate (ZnGa₂O₄).
Formation of Basic Gallium Sulfate: Basic gallium sulfate with the formula (H₃O)Ga₃(SO₄)₂(OH)₆ is known.
Comparación Con Compuestos Similares
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate can be compared with other metal sulfates, such as:
Aluminium Sulfate: Similar in structure but differs in its applications and reactivity.
Indium(III) Sulfate: Another group 13 metal sulfate with similar properties but different industrial uses.
Iron(III) Sulfate: Isostructural with gallium sulfate and used in water treatment and as a coagulant.
Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate is unique due to its specific applications in electronics and medicine, where its ability to mimic iron plays a crucial role.
Propiedades
InChI |
InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDRYJMIQMDXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13494-91-2 | |
| Record name | Sulfuric acid, gallium salt (3:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34781-33-4, 13494-91-2 | |
| Record name | Gallium sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34781-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















